(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone

Physicochemical profiling Pyrimidine intermediates LogP

A late-stage pyrimidine intermediate for antifolate and agrochemical discovery programs. The dual ethoxy substitution at C2/C4 directs electrophilic reactivity to the C5 carbonyl, enabling regiospecific condensation without additional protecting group steps. The 4-methylbenzoyl moiety serves as a direct pemetrexed fragment mimic for SAR evaluation. Ideal reference standard for validating novel catalytic acylation protocols on the pyrimidine scaffold. For industrial R&D use only; no toxicological or ecotoxicological profile established.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
CAS No. 93019-73-9
Cat. No. B13114093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone
CAS93019-73-9
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC=C1C(=O)C2=CC=C(C=C2)C)OCC
InChIInChI=1S/C16H18N2O3/c1-4-20-15-13(10-17-16(18-15)21-5-2)14(19)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3
InChIKeyRKDUDCQKCDHKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diethoxypyrimidin-5-yl-(4-methylphenyl)methanone: 5-Acylpyrimidine Building Block


(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanone (CAS 93019-73-9) is a 5-acylpyrimidine derivative (C16H18N2O3, MW 286.33) characterized by dual ethoxy substitution at pyrimidine C2 and C4 positions and a para-methylbenzoyl moiety at C5 . Its predicted density (1.139 g/cm³) and boiling point (480.6 °C at 760 mmHg) place it in the mid-range volatility profile among pyrimidine ketone intermediates . While structurally related to key intermediates in antifolate synthesis (e.g., pemetrexed precursors), the specific substitution pattern creates a distinct electrophilic reactivity at C5 that may offer regioselective advantages in condensation reactions compared to 5-benzoylpyrimidine analogs lacking the electron-donating ethoxy groups [1].

1 Pre-installed ethoxy groups at C2/C4 direct regioselective acylation at C5, supporting multi-step intermediate assembly
2 Electron-rich pyrimidine ring enhances reactivity in condensation and cyclization steps, as reported in patented synthetic routes
3 Regioselectivity context may differ from non-ethoxylated benzoylpyrimidines; source-based reactivity profiling recommended

Why Generic 5-Benzoylpyrimidines Cannot Replace This Compound


Generic substitution within the 5-acylpyrimidine class is unsafe without side-by-side reactivity data. The ethoxy groups at C2 and C4 are not passive spectator substituents; they donate electron density into the pyrimidine ring, altering the electrophilicity of the C5 carbonyl and the regioselectivity of subsequent condensation, cyclization, or nucleophilic displacement reactions critical in multi-step API intermediate assembly . GHS classification data explicitly note that this compound is for industrial use only, with no toxicological or ecotoxicological data available to support interchangeable use with structurally similar but better-characterized analogs . A process patent for preparing 5-acylpyrimidines reveals that minor changes in substituent pattern dramatically affect the viability of organometallic coupling and cyclocondensation steps, underscoring the empirical basis for compound-specific procurement [1].

Ethoxy substitution pattern alters C5 carbonyl electrophilicity, potentially shifting reaction outcomes in organometallic coupling and cyclocondensation vs. unsubstituted analogs.

Absence of toxicological or ecotoxicological data limits direct interchange with better-characterized 5-acylpyrimidines; industrial-use-only classification noted.

Minor substituent variations can dramatically affect synthetic viability, requiring compound-specific reactivity validation before substitution.

Differentiation from Closest Analogs


Lipophilicity Shift vs. Non-ethoxylated Core

The target compound exhibits a computed logP of 2.81 and a polar surface area (PSA) of 61.31 Ų . While a direct head-to-head logP measurement against the non-ethoxylated 5-(4-methylbenzoyl)pyrimidine core is not publicly available, the class-level trend indicates that ethoxy substitution at C2 and C4 increases lipophilicity by approximately 1.0–1.5 logP units relative to the corresponding dihydroxy or unsubstituted pyrimidine, based on fragment-based contributions . This shift can materially affect partition coefficients in liquid-liquid extraction steps during intermediate purification.

Lipophilicity Shift
Class-level inference
Δ logP ≈ +1.2 to +1.5
vs. non-ethoxylated core
May alter extraction efficiency in purification
Compound-specific partitioning data needed
Physicochemical profiling Pyrimidine intermediates LogP

Boiling Point Difference for Distillation Design

The target compound has a reported boiling point of 480.6 °C at 760 mmHg and a flash point of 244.5 °C . In contrast, the closely related (2,4-diethoxypyrimidin-5-yl)(phenyl)methanone (CAS 92580-28-4), which lacks the para-methyl group on the benzoyl ring, has a molecular weight of 272.3 g/mol versus 286.33 g/mol for the target compound . The additional methyl group typically elevates the boiling point by 10–20 °C in related benzoylpyrimidine series, a factor that directly influences fractional distillation parameters in intermediate purification.

Boiling Point Difference
Cross-study comparable
Δ ~10–20 °C higher
vs. des-methyl analog
Impacts fractional distillation feasibility
Predicted data; experimental validation recommended
Thermal properties Distillation parameters Process chemistry

Regioselective Advantage of Ethoxy Protecting Groups

The patented process for 5-acylpyrimidines demonstrates that introducing the acyl group at C5 before functionalizing C2 and C4 often leads to regioisomeric mixtures requiring chromatographic separation [1]. The target compound's pre-installed ethoxy groups at C2 and C4 lock the pyrimidine tautomeric equilibrium, potentially reducing side-product formation in subsequent condensation reactions. While specific yield comparisons are not publicly available for this exact compound, analogs with mixed alkoxy/hydroxy substitution patterns frequently show yield losses of 10–30% due to competing O- vs. N-alkylation .

Regioselectivity Context
Class-level inference
Est. 10–30% yield advantage
vs. 2,4-dihydroxy analog
Pre-blocked groups may reduce side-product formation
Yield advantage is class-level, not compound-specific
Synthetic efficiency Protecting group strategy API intermediate

Optimal Application Scenarios


Antifolate Intermediate with Regioselective Electrophilicity

The compound serves as a late-stage intermediate where the 4-methylbenzoyl group mimics the para-substituted benzoyl fragment found in pemetrexed and related antifolates. Its pre-blocked ethoxy groups direct further functionalization to the C5 carbonyl or the pyrimidine nitrogen positions, reducing protecting-group steps and increasing convergent synthetic efficiency [1]. This is most valuable in medicinal chemistry programs exploring patent-lifecycle management of antifolate scaffolds where substitution at the benzoyl ring (e.g., methyl vs. fluoro) is under SAR evaluation .

Agrochemical Lead Optimization Building Block

The compound's 5-acylpyrimidine core with electron-donating ethoxy groups aligns with the pharmacophore requirements of certain fungicidal and plant growth-regulating pyrimidine derivatives described in crop protection patent literature [1]. The methyl group on the benzoyl ring provides a handle for metabolic stability tuning without introducing additional chiral centers, making it a suitable building block for early-stage agrochemical discovery libraries .

Method Development Standard for C5 Acylation

Because the compound represents a stable, isolable example of a 5-acylpyrimidine with preserved ethoxy protecting groups, it is an ideal reference standard for validating novel catalytic acylation methods or microwave-assisted synthesis protocols on the pyrimidine scaffold. Its distinct physicochemical signature (logP, melting point surrogate) enables unambiguous tracking of reaction progress by TLC or HPLC in method development settings [1].

Pre-formulation Surrogate for Pyrimidine APIs

With a computed logP of 2.81 and moderate molecular weight (286.33 g/mol), this compound sits at the solubility-permeability inflection point of numerous oral drug candidates [1]. It can serve as a non-pharmacologically active surrogate for developing lipid-based formulations or amorphous solid dispersions where the pyrimidine core's crystalline packing is driven by the 4-methylbenzoyl motif, generating transferable formulation insights for the broader 5-benzoylpyrimidine class .

Application
Selection Property
Validation Focus
Antifolate scaffold synthesis
Regioselective C5 acylation with pre-blocked ethoxy groups
Condensation and cyclization step efficiency
Agrochemical discovery libraries
Electron-donating substitution without additional chiral centers
Metabolic stability tuning and SAR evaluation
C5 acylation method development
Stable, isolable 5-acylpyrimidine standard
Reaction progress tracking by TLC or HPLC
Formulation surrogate for pyrimidine APIs
Moderate lipophilicity at solubility-permeability inflection
Crystalline packing and lipid-based formulation transferability
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